molecular formula C22H22N4O3S B10922125 Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10922125
M. Wt: 422.5 g/mol
InChI Key: RDKTUYIZLLLYNB-UHFFFAOYSA-N
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Description

Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the cyano and sulfanyl groups, as well as the pyridine and phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets Ethyl 6-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 6-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H22N4O3S/c1-4-29-21(27)18-17(12-30-20-16(11-23)13(2)10-14(3)24-20)25-22(28)26-19(18)15-8-6-5-7-9-15/h5-10,19H,4,12H2,1-3H3,(H2,25,26,28)

InChI Key

RDKTUYIZLLLYNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CSC3=C(C(=CC(=N3)C)C)C#N

Origin of Product

United States

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